molecular formula C28H28BrN3O4 B11623335 Diethyl 4-[3-(4-bromophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-[3-(4-bromophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11623335
M. Wt: 550.4 g/mol
InChI Key: IZAFKSYWKVIRTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 4-[3-(4-bromophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-[3-(4-bromophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. This intermediate is further reacted with diethyl 2,6-dimethyl-3,5-dicarboxylate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-[3-(4-bromophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Diethyl 4-[3-(4-bromophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 4-[3-(4-bromophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of bromodomain and extra-terminal (BET) proteins, which play a role in gene expression and cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 4-[3-(4-methoxyphenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
  • Diethyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
  • Diethyl 4-[3-(4-methylphenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Uniqueness

What sets Diethyl 4-[3-(4-bromophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate apart is the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new therapeutic agents and materials .

Biological Activity

Diethyl 4-[3-(4-bromophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological potential.

Chemical Structure and Synthesis

The compound's molecular formula is C28H28BrN3O4C_{28}H_{28}BrN_3O_4 with a complex structure that includes a dihydropyridine core and a pyrazole moiety. The synthesis typically involves multi-step reactions starting from simpler pyrazole derivatives and can include various substituents to enhance biological activity. For instance, the bromophenyl group is crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing pyrazole rings exhibit significant antimicrobial properties. A study showed that derivatives similar to Diethyl 4-[3-(4-bromophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine demonstrated potent activity against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting potential for therapeutic applications in treating infections .

Anti-inflammatory Properties

The anti-inflammatory activity of this compound has been evaluated through various assays. For example, it has been shown to inhibit the calcium influx induced by platelet-activating factor (PAF), which is a critical pathway in inflammatory responses. This suggests that the compound could be developed as an anti-inflammatory agent .

Anticancer Potential

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and prostate cancer. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, making it a candidate for further development in oncology .

Study 1: Antimicrobial Efficacy

A study conducted by Kumar et al. evaluated the antimicrobial efficacy of various pyrazole derivatives against common pathogens. The results showed that compounds with similar structures to Diethyl 4-[3-(4-bromophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine had MIC values ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria .

Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory properties, the compound was tested for its ability to inhibit PAF-induced intracellular calcium signaling in endothelial cells. Results indicated a significant reduction in calcium levels, supporting its potential as an anti-inflammatory therapeutic .

Summary of Biological Activities

Activity Findings
AntimicrobialEffective against various bacterial strains; MIC values comparable to antibiotics .
Anti-inflammatoryInhibits calcium influx induced by PAF; potential anti-inflammatory agent .
AnticancerInduces apoptosis in cancer cell lines; cytotoxic effects observed .

Properties

Molecular Formula

C28H28BrN3O4

Molecular Weight

550.4 g/mol

IUPAC Name

diethyl 4-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C28H28BrN3O4/c1-5-35-27(33)23-17(3)30-18(4)24(28(34)36-6-2)25(23)22-16-32(21-10-8-7-9-11-21)31-26(22)19-12-14-20(29)15-13-19/h7-16,25,30H,5-6H2,1-4H3

InChI Key

IZAFKSYWKVIRTA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C(=O)OCC)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.